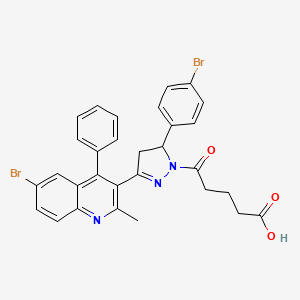

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Description

The compound 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a pyrazoline-containing derivative with a quinoline core and a pentanoic acid side chain. Its structure features:

- A 6-bromo-2-methyl-4-phenylquinoline moiety, providing aromatic bulk and halogen-mediated electronic effects.

- A 5-oxopentanoic acid tail, enhancing solubility and enabling interactions with biological targets via carboxylate groups.

This compound is hypothesized to exhibit non-competitive inhibitory activity, similar to structurally related pyrazoline derivatives reported in pharmacological studies .

Properties

IUPAC Name |

5-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Br2N3O3/c1-18-29(30(20-6-3-2-4-7-20)23-16-22(32)14-15-24(23)33-18)25-17-26(19-10-12-21(31)13-11-19)35(34-25)27(36)8-5-9-28(37)38/h2-4,6-7,10-16,26H,5,8-9,17H2,1H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBDVSIGLPZLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Br2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H20Br3N3O2, with a molecular weight of 694.2 g/mol. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H20Br3N3O2 |

| Molecular Weight | 694.2 g/mol |

| Purity | Typically >95% |

The compound exhibits several mechanisms of action that are relevant to its biological activity:

- NMDA Receptor Antagonism : Similar compounds have been shown to inhibit NMDA receptors selectively, particularly those containing GluN2C and GluN2D subunits. This inhibition is noncompetitive and voltage-independent, suggesting a unique binding site or mechanism that could be exploited for therapeutic purposes against neurodegenerative diseases like Parkinson's and schizophrenia .

- Antioxidant Activity : Some studies indicate that related pyrazole derivatives possess significant antioxidant properties, which can mitigate oxidative stress in various biological systems . This activity may be linked to the presence of the quinoline moiety in the structure.

- Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines through various assays, including MTT assays, which assess cell viability post-treatment . The presence of multiple aromatic rings may enhance interaction with cellular targets involved in cancer proliferation.

Antioxidant Activity

A study assessing the antioxidant potential of similar compounds utilized the DPPH radical scavenging method. Results indicated varying degrees of antioxidant activity based on structural modifications. Compounds with more methoxy substitutions exhibited lower antioxidant activities, suggesting a structure–activity relationship that warrants further investigation .

Cytotoxicity Assays

In vitro studies on related pyrazole derivatives showed promising results against cervical cancer cell lines (HeLa cells). The IC50 values were determined using colorimetric assays, indicating effective cytotoxicity at specific concentrations. For instance, compounds with similar structures exhibited IC50 values ranging from 58.85 to 210.3 µg/mL, highlighting the potential for further development as anticancer agents .

Case Studies and Research Findings

- Study on NMDA Receptor Selectivity : A recent study characterized a series of quinoline derivatives as NMDA receptor antagonists, demonstrating that modifications in the pyrazole ring significantly affect receptor selectivity and potency . The findings suggest that further structural optimization could enhance therapeutic efficacy.

- Anticancer Screening : A comprehensive evaluation of quinoline-based compounds revealed significant anticancer activity across various cell lines. The study highlighted that specific substitutions on the quinoline ring led to improved cytotoxic profiles against breast and lung cancer cells .

Scientific Research Applications

The compound 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Basic Information

- Molecular Formula : C30H20Br3N3O2

- Molecular Weight : 694.21 g/mol

- CAS Number : 330676-16-9

Structural Characteristics

The structure of this compound features multiple functional groups, including a quinoline moiety, a pyrazole unit, and a carboxylic acid group. These features contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival . The presence of bromine substituents may enhance the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.

Antimicrobial Properties

Compounds similar to 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid have demonstrated antimicrobial activity against a range of pathogens. The pyrazole ring is known for its ability to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Neurological Research

The compound's structural components suggest potential applications in neurological research, particularly in the modulation of neurotransmitter systems. Studies involving similar compounds have shown effects on NMDA receptor antagonism, which is crucial in understanding conditions like schizophrenia and Parkinson's disease .

Synthesis Overview

The synthesis of 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step reactions starting from simpler precursors. Key steps may include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the brominated quinoline moiety through electrophilic substitution.

- Final coupling reactions to attach the oxopentanoic acid group.

Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated the anticancer efficacy of quinoline derivatives, including those structurally related to our compound. The results indicated that these compounds inhibited tumor growth in vivo and displayed selective toxicity towards cancer cells over normal cells .

Study 2: Antimicrobial Activity

Research highlighted in MDPI examined a series of pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings showed that certain substitutions significantly enhanced their efficacy, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to analogs from , and 5, which share the pyrazoline-quinoline scaffold but differ in substituents and side chains. Key structural variations include:

Key Observations:

- Halogen Effects: The target compound’s dual bromine atoms (quinoline and pyrazoline) increase molecular weight and lipophilicity compared to chloro or fluoro analogs (e.g., 12, 13, 25). Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets .

- Quinoline Modifications: The 2-methyl group in the target compound may sterically hinder metabolic oxidation compared to 2-oxo derivatives (e.g., 22, 24), enhancing metabolic stability .

Pharmacophore and Electronic Properties

- Pyrazoline Rigidity: The 4,5-dihydro-pyrazoline ring enforces a planar conformation, optimizing π-π stacking with aromatic amino acids (e.g., Phe, Tyr) .

- Carboxylic Acid Bioisosterism: The pentanoic acid tail mimics endogenous substrates (e.g., fatty acids), suggesting compatibility with carboxylate-binding pockets in targets like cyclooxygenase (COX) or histone deacetylase (HDAC) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and coupling reactions. Key steps include:

- General Procedure G : Reacting brominated quinoline precursors with substituted pyrazoline intermediates under reflux in dichloromethane/methanol mixtures .

- Purification : Column chromatography (10% methanol/dichloromethane) or flash chromatography for intermediates, achieving >94% purity confirmed by HPLC .

- Yield Optimization : Control reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for quinoline:pyrazoline) to minimize side products .

Q. How is the structural integrity and purity of the compound confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : 1H/13C NMR to verify proton environments (e.g., dihydro-pyrazole protons at δ 3.1–3.5 ppm, aromatic protons at δ 6.8–7.9 ppm) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ m/z calculated within ±0.001 Da) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. What solvents and conditions are optimal for recrystallization or storage?

- Methodological Answer :

- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) at 4°C to obtain crystalline solids .

- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent bromine substitution or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Replace bromine substituents with chlorine/fluorine (e.g., 4-bromophenyl → 4-fluorophenyl) to assess halogen-dependent activity .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., pyrazoline ring conformation) and molecular docking to identify key binding motifs (e.g., quinoline-bromine interactions with kinase pockets) .

- Biological Assays : Pair SAR with enzymatic inhibition assays (e.g., IC50 measurements against tyrosine kinases) .

Q. What computational strategies can predict reaction pathways or optimize synthetic protocols?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclocondensation energy barriers) .

- Reaction Path Search : Use nudged elastic band (NEB) methods to simulate intermediates and optimize solvent effects (e.g., dielectric constant of methanol vs. DCM) .

- Machine Learning : Train models on existing reaction data (e.g., yields from ) to predict optimal conditions for new analogs.

Q. How to resolve contradictions between spectroscopic data and expected structures?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton signals (e.g., overlapping dihydro-pyrazole and quinoline protons) .

- X-ray Diffraction : Resolve stereochemical uncertainties (e.g., pyrazoline chair vs. boat conformations) via single-crystal analysis .

- Isotopic Labeling : Introduce 13C/15N labels at suspected sites to trace coupling patterns in complex spectra .

Q. What strategies address low yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., bromination) .

- Catalyst Screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .

- In Situ Monitoring : Use FT-IR/Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How to investigate photophysical properties for potential optoelectronic applications?

- Methodological Answer :

- UV-Vis/PL Spectroscopy : Measure absorption/emission in polar solvents (e.g., λmax at 356 nm in DMSO) to assess charge-transfer transitions .

- Solvatochromism Studies : Correlate Stokes shift with solvent polarity (ET(30) scale) to evaluate intramolecular charge transfer .

- TD-DFT Calculations : Simulate excited-state geometries to assign electronic transitions (e.g., quinoline → pyrazoline π-π* shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.